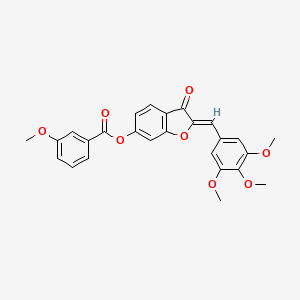

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

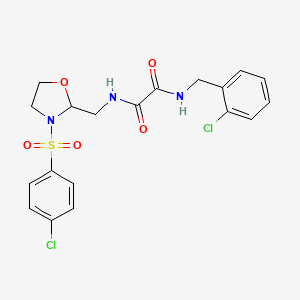

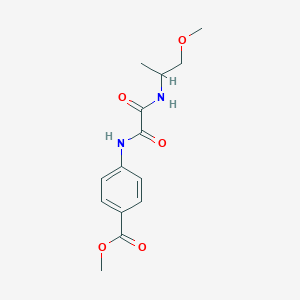

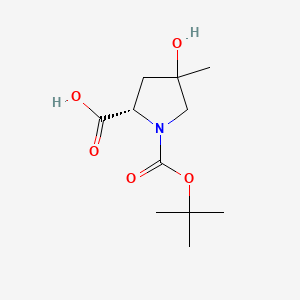

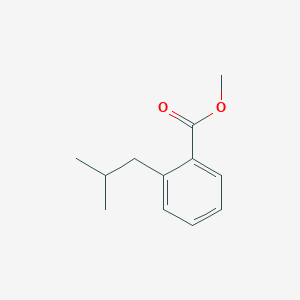

The compound appears to contain a benzofuran moiety, which is a heterocyclic compound, and a benzoate ester. It also contains several methoxy (-OCH3) groups and a ketone functional group (C=O). The presence of these functional groups suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure.Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the ketone group can undergo a variety of reactions, including nucleophilic addition. The ester group can participate in hydrolysis and transesterification reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods. Some properties can be predicted based on the compound’s structure and functional groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is involved in reactions leading to various pyran derivatives. A study by J. Mérour and F. Cossais (1991) describes the reaction of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoates, resulting in compounds obtained as a mixture of Z and E isomers (Mérour & Cossais, 1991).

Antitumor Activity

- This compound has potential in cancer research, as indicated by a study focusing on the antitumor activity of related compounds, E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, by A. Andreani et al. (2006). These compounds showed promising correlations in cell line responses suggesting different mechanisms of action in cancer treatment (Andreani et al., 2006).

Radical Formation and Oxidation Reactions

- The compound's methoxylated benzoic acid derivatives participate in one-electron oxidation reactions to form radical zwitterions, as shown in a study by S. Steenken et al. (1977). These reactions were identified using electron spin resonance and spectrophotometric pulse radiolysis techniques (Steenken et al., 1977).

Microbial Degradation and Methanol Production

- Pseudomonas putida has been shown to oxidize 3,4,5-trimethoxybenzoic acid, a related compound, and convert it into methanol. This study by M. Donnelly and S. Dagley (1980) highlights the microbial degradation process of these compounds and their role in methanol production (Donnelly & Dagley, 1980).

Cytotoxicity and Potential as Carbonic Anhydrase Inhibitors

- A study on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which includes derivatives of this compound, indicates cytotoxic activities and potential as carbonic anhydrase inhibitors, important for anti-tumor activity studies. This research by H. Gul et al. (2016) suggests significant bioactivity in the field of medicinal chemistry (Gul et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-17-7-5-6-16(13-17)26(28)33-18-8-9-19-20(14-18)34-21(24(19)27)10-15-11-22(30-2)25(32-4)23(12-15)31-3/h5-14H,1-4H3/b21-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHECMQLVECLGLG-FBHDLOMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)

![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)

![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)